molecular formula C8H8N4O B1378718 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol CAS No. 1461708-48-4

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

Cat. No. B1378718
M. Wt: 176.18 g/mol
InChI Key: NWUODDKBQSKXGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds derived from 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol have demonstrated notable antimicrobial activities. A study revealed that various derivatives exhibited significant antibacterial activity against gram-positive and gram-negative bacteria, and antifungal activity against fungi. These compounds were particularly effective against S. aureus, E.coli, and A. niger (Hussain, Sharma, & Amir, 2008). Another research synthesized novel derivatives showing significant antibacterial activity against various bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and elucidated their structures through IR, 1H NMR, mass spectral data, and elemental analysis (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014).

Luminescent Properties

A set of compounds based on 4-amino-4H-1,2,4-triazole displayed luminescent properties influenced by the position of the hydroxyl group. These compounds were structurally characterized, revealing significant hydrogen bonds and C–H⋯π interactions, with variations in luminescent peaks due to hydroxylic steric effects (Xi, Chen, Wu, Xue, Sun, Chen, Liu, Wang, & Tang, 2021).

Enzyme Inhibition

Research on Schiff’s base derivatives involving 4-amino-4H-1,2,4-triazole focused on their inhibitory effects on tyrosinase activities. The study not only synthesized these compounds but also evaluated their effects, determining the inhibition mechanisms and interactions with tyrosinase, providing insight into the development of antityrosinase agents (Yu, Jia, Wang, Zheng, Cui, Fang, Zhang, & Chen, 2015).

Computational and Theoretical Studies

Several studies emphasized computational analyses to understand the molecular structures, spectroscopic properties, and biological activities of triazole Schiff bases and their metal chelates. They involved extensive computational studies, including density functional theory (DFT) calculations and molecular docking, to predict the biological activity and understand the molecular interactions (Sumrra, Zafar, Asghar, Mushtaq, Raza, Nazar, Nadeem, Imran, & Mumtaz, 2021).

properties

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUODDKBQSKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

CAS RN

1461708-48-4
Record name 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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